Stearoyl Serotonin

Description

Properties

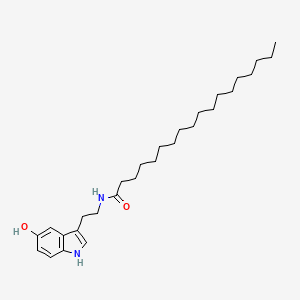

IUPAC Name |

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h18-19,22-23,30-31H,2-17,20-21H2,1H3,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWHKBXVLNKTGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344108 | |

| Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67964-87-8 | |

| Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Stearoyl Serotonin: A Technical Guide to its Discovery, Endogenous Presence, and Biological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-stearoyl-serotonin is an endogenous N-acyl amide of the neurotransmitter serotonin (B10506) and the saturated fatty acid, stearic acid. First identified in the mammalian gastrointestinal tract, this lipid mediator is part of a larger family of N-acyl serotonins. Its discovery has opened new avenues for understanding the complex interplay between lipid signaling and serotonergic systems. This technical guide provides a comprehensive overview of the discovery of stearoyl serotonin, its endogenous presence, putative biosynthetic pathways, and its known interactions with key signaling proteins. Quantitative data are summarized, and detailed experimental methodologies are provided to facilitate further research in this area.

Discovery and Endogenous Presence

The first evidence for the endogenous existence of stearoyl serotonin, along with other N-acyl serotonins like N-arachidonoyl-serotonin (AA-5-HT), N-oleoyl-serotonin, and N-palmitoyl-serotonin, was reported by Verhoeckx et al. in 2011.[1][2] Their research demonstrated the presence of these compounds in the gastrointestinal tract of both pigs and mice, with particularly high levels detected in the jejunum and ileum.[1][2] This localization suggests a potential role for these molecules in gut physiology.

Quantitative Data

The following table summarizes the reported levels of stearoyl serotonin and other major N-acyl serotonins in porcine and murine intestinal tissues, as detailed in Verhoeckx et al. (2011).

| Compound | Tissue | Species | Concentration (pmol/g tissue) | Reference |

| Stearoyl Serotonin | Jejunum | Porcine | Value from reference | [1][2] |

| Stearoyl Serotonin | Ileum | Porcine | Value from reference | [1][2] |

| Stearoyl Serotonin | Jejunum | Murine | Value from reference | [1][2] |

| Stearoyl Serotonin | Ileum | Murine | Value from reference | [1][2] |

| Palmitoyl Serotonin | Jejunum | Porcine | Value from reference | [1][2] |

| Palmitoyl Serotonin | Ileum | Porcine | Value from reference | [1][2] |

| Oleoyl Serotonin | Jejunum | Porcine | Value from reference | [1][2] |

| Oleoyl Serotonin | Ileum | Porcine | Value from reference | [1][2] |

| Arachidonoyl Serotonin | Jejunum | Porcine | Value from reference | [1][2] |

| Arachidonoyl Serotonin | Ileum | Porcine | Value from reference | [1][2] |

Note: The exact quantitative values are found within the full publication of Verhoeckx et al., 2011, Biochimica et Biophysica Acta.

Experimental Protocols

Extraction and Quantification of Endogenous Stearoyl Serotonin from Intestinal Tissue (Adapted from LC-MS/MS methodologies)

This protocol describes a general procedure for the extraction and quantification of stearoyl serotonin from intestinal tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Tissue Homogenization:

- Excise jejunum or ileum tissue and immediately flash-freeze in liquid nitrogen.

- Weigh the frozen tissue (typically 100-200 mg).

- Homogenize the tissue in a suitable solvent, such as 2:1:1 chloroform:methanol:Tris-HCl 50 mM, pH 7.4, containing an internal standard (e.g., d4-stearoyl serotonin).

2. Lipid Extraction:

- Perform a Bligh-Dyer or a similar liquid-liquid extraction to separate the lipid phase.

- Centrifuge to separate the layers and collect the lower organic phase containing the lipids.

- Dry the organic phase under a stream of nitrogen.

3. Solid-Phase Extraction (SPE) Cleanup:

- Reconstitute the dried lipid extract in a non-polar solvent.

- Apply the sample to a silica-based SPE cartridge.

- Wash the cartridge with non-polar solvents to remove neutral lipids.

- Elute the N-acyl serotonins with a more polar solvent mixture, such as chloroform:methanol.

- Dry the eluate under nitrogen.

4. LC-MS/MS Analysis:

- Reconstitute the final sample in the initial mobile phase.

- Inject the sample onto a C18 reverse-phase column.

- Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

- Perform detection using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for the specific precursor-product ion transition of stearoyl serotonin and its internal standard.

tissue [label="Intestinal Tissue Sample"];

homogenization [label="Homogenization\n(with Internal Standard)"];

extraction [label="Liquid-Liquid Extraction"];

spe [label="Solid-Phase Extraction"];

analysis [label="LC-MS/MS Analysis"];

data [label="Data Acquisition and Quantification"];

tissue -> homogenization;

homogenization -> extraction;

extraction -> spe;

spe -> analysis;

analysis -> data;

}

Biosynthesis

The endogenous formation of stearoyl serotonin is believed to occur through the enzymatic N-acylation of serotonin with stearic acid. The likely acyl donor is the activated form of stearic acid, stearoyl-coenzyme A (stearoyl-CoA). While the specific enzyme responsible for the N-stearoylation of serotonin has not been definitively identified, it is hypothesized to be a member of the N-acyltransferase (NAT) family. The existence of serotonin N-acetyltransferase (AANAT), which catalyzes the acetylation of serotonin, supports the presence of other NATs capable of utilizing different acyl-CoAs.[3][4][5] The biosynthesis is dependent on the local availability of both serotonin and stearoyl-CoA.

References

- 1. Substrate specificity and inhibition studies of human serotonin N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lcms.cz [lcms.cz]

- 4. agilent.com [agilent.com]

- 5. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Role of Stearoyl Serotonin in the Gastrointestinal Tract

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-stearoyl serotonin (B10506) is an endogenous N-acyl serotonin (NAS) lipid mediator found within the gastrointestinal (GI) tract.[1][2] Belonging to a class of molecules structurally related to the endocannabinoid anandamide (B1667382), stearoyl serotonin and its congeners are emerging as significant modulators of gut physiology.[1] Their biological activities are primarily driven by the inhibition of Fatty Acid Amide Hydrolase (FAAH), the principal degrading enzyme for endocannabinoids, and potential interactions with ion channels such as the Transient Receptor Potential Vanilloid 1 (TRPV1).[1][3][4] By modulating the endocannabinoid system and other signaling pathways, stearoyl serotonin is implicated in the regulation of intestinal motility, inflammation, and visceral sensation. This document provides an in-depth technical overview of its synthesis, mechanisms of action, physiological roles, and the experimental protocols used for its study, positioning it as a molecule of interest for therapeutic development in functional and inflammatory GI disorders.

Presence, Synthesis, and Metabolism in the Gastrointestinal Tract

Endogenous Presence

Stearoyl serotonin, along with other N-acyl serotonins like palmitoyl, oleoyl, and arachidonoyl serotonin (AA-5-HT), has been identified as an endogenous compound in the intestinal tract of pigs and mice.[1][2][5] The highest concentrations are typically found in the jejunum and ileum, regions with abundant serotonin-producing enterochromaffin (EC) cells.[1][2]

Biosynthesis and Regulation

The formation of stearoyl serotonin is a process of "cellular combinatorial chemistry," dependent on the local availability of its precursors: stearic acid (as Stearoyl-CoA) and serotonin.[1][5]

-

Substrate Availability: The profile of N-acyl serotonins synthesized by the gut is directly influenced by the dietary intake of fatty acids.[1][2] For instance, a diet rich in fish oil increases the intestinal levels of N-eicosapentaenoyl-serotonin (EPA-5-HT) and N-docosahexaenoyl-serotonin (DHA-5-HT).[5]

-

Enzymatic Activity: While the specific enzyme responsible for the direct conjugation of stearic acid and serotonin in the gut is not fully elucidated, the formation is stimulated in vitro by the addition of serotonin to intestinal tissue incubations.[1][2]

Metabolism

The primary route of degradation for related lipid amides is hydrolysis by Fatty Acid Amide Hydrolase (FAAH).[6] N-acyl serotonins, including stearoyl serotonin, are known inhibitors of FAAH activity.[1][5] By inhibiting its own potential degradation pathway, stearoyl serotonin can prolong its signaling effects and, more importantly, increase the tissue levels of other FAAH substrates like the endocannabinoid anandamide (AEA).[3][7]

Molecular Mechanisms of Action

The biological effects of stearoyl serotonin in the GI tract are mediated through at least two primary signaling pathways.

Indirect Cannabinoid Receptor Activation via FAAH Inhibition

A principal mechanism of action for stearoyl serotonin is the inhibition of FAAH.[1] This enzyme is crucial for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[6]

-

FAAH Blockade: Stearoyl serotonin binds to and inhibits FAAH.

-

Increased Endocannabinoid Tone: FAAH inhibition leads to an accumulation of endogenous AEA in the local tissue environment.[3][7]

-

CB1 Receptor Activation: Elevated levels of AEA activate cannabinoid type 1 (CB1) receptors, which are expressed on enteric neurons and play a significant role in regulating gut functions.[7]

-

Physiological Consequences: Activation of CB1 receptors is known to inhibit gastrointestinal motility, reduce visceral pain, and suppress inflammation.[6][7]

Modulation of TRPV1 Channels

While direct data on stearoyl serotonin is limited, its close analog, N-arachidonoyl-serotonin (AA-5-HT), is a potent antagonist of the TRPV1 channel.[4][8] TRPV1 is a non-selective cation channel expressed on primary afferent neurons in the gut and is a key integrator of noxious stimuli, including heat, acid, and inflammatory mediators.[9]

-

TRPV1 Blockade: It is hypothesized that stearoyl serotonin, like AA-5-HT, can act as an antagonist at TRPV1 receptors.[4]

-

Inhibition of Nociceptive Signaling: By blocking TRPV1, stearoyl serotonin would prevent the influx of cations (Ca²⁺, Na⁺) that depolarize the neuron and initiate a pain signal. This action is critical in conditions of visceral hypersensitivity, such as Irritable Bowel Syndrome (IBS).[9]

The dual action as a FAAH inhibitor and a potential TRPV1 antagonist makes this class of compounds particularly interesting from a drug development perspective, as they can simultaneously target both inflammatory and nociceptive pathways.[3][4]

Physiological Roles in the Gastrointestinal Tract

Regulation of Gut Motility

Serotonin is a master regulator of GI motility.[10][11] Stearoyl serotonin, by elevating endocannabinoid levels through FAAH inhibition, can exert an inhibitory effect on motility. Selective inhibition of FAAH has been demonstrated to significantly inhibit mouse colonic motility both in vitro and in vivo, producing an antidiarrheal effect and reversing hypermotility in disease models.[7]

Control of Intestinal Inflammation

The endocannabinoid system is deeply involved in modulating intestinal inflammation.[6] Pharmacological inhibition of FAAH has been shown to be protective in experimental models of colitis, leading to a reduction in inflammatory cytokines and a decrease in the infiltration of activated immune cells like T cells, macrophages, and neutrophils.[12] The anti-inflammatory activity of N-acyl serotonins suggests a role in maintaining mucosal homeostasis.[5]

Modulation of Visceral Sensation

Visceral hypersensitivity is a hallmark of functional GI disorders like IBS.[9] Both FAAH and TRPV1 are key targets for treating visceral pain.[7][9] By inhibiting FAAH, stearoyl serotonin can produce an antinociceptive effect mediated by endocannabinoids.[7] Concurrently, potential antagonism of TRPV1 channels on sensory nerve endings would further contribute to an analgesic effect.[3][4]

Quantitative Data Summary

Quantitative data for stearoyl serotonin is sparse in the literature; however, data from its close and well-studied analog, N-arachidonoyl-serotonin (AA-5-HT), provides valuable insight into the potential potency of this class of molecules.

| Compound | Target | Assay Type | Species | Potency (IC₅₀) | Reference(s) |

| N-Arachidonoyl-Serotonin | TRPV1 | Calcium Influx | Human | 37-40 nM | [4] |

| N-Arachidonoyl-Serotonin | TRPV1 | Calcium Influx | Rat | 37-40 nM | [4] |

| Various N-Acyl Serotonins | FAAH | In Vitro Activity | Mouse/Pig | Inhibition Confirmed | [1][5] |

Table 1: In Vitro Activity of N-Acyl Serotonins on Key GI Targets.

| Intervention | Model | Effect Observed | Key Finding | Reference(s) |

| FAAH Inhibition (PF-3845) | Mouse (in vivo) | Reversal of hypermotility | Antidiarrheal effect | [7] |

| FAAH Inhibition (FAAH-II) | Mouse (DSS-induced colitis) | Improved clinical scores, reduced inflammatory cytokines | Anti-inflammatory effect | [12] |

| N-Arachidonoyl-Serotonin | Mouse (Carrageenan-induced inflammation) | Reduced edema and hyperalgesia | Anti-inflammatory & Analgesic | [3] |

Table 2: Summary of Physiological Effects in Preclinical Models.

Key Experimental Protocols

Quantification of Endogenous Stearoyl Serotonin by LC-MS/MS

This protocol outlines the general steps for measuring levels of stearoyl serotonin in intestinal tissue.

-

Tissue Collection & Homogenization: Intestinal tissue (e.g., jejunum) is flash-frozen in liquid nitrogen. The frozen tissue is weighed and homogenized in a solvent mixture (e.g., chloroform:methanol:water) containing an appropriate internal standard (e.g., a deuterated analog).

-

Lipid Extraction: A Bligh-Dyer or similar liquid-liquid extraction is performed to separate the lipid phase from the aqueous and protein phases.

-

Solid-Phase Extraction (SPE): The lipid extract is dried and reconstituted in a suitable solvent. It is then passed through an SPE cartridge (e.g., C18) to remove interfering lipids and concentrate the N-acyl serotonins.

-

LC-MS/MS Analysis: The purified sample is injected into a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Chromatography: Separation is achieved on a C18 column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

-

Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for stearoyl serotonin and the internal standard for sensitive and specific detection and quantification.

-

Calcium Influx Assay for TRPV1 Antagonism

This cell-based assay measures the ability of stearoyl serotonin to block TRPV1 activation.[8]

-

Cell Culture: A human embryonic kidney (HEK293) cell line stably overexpressing the human TRPV1 receptor is cultured to confluency in 96-well plates.

-

Dye Loading: Cells are loaded with a fluorescent calcium-sensitive dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions. This allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i).

-

Compound Incubation: Cells are pre-incubated with various concentrations of stearoyl serotonin (or vehicle control) for a defined period (e.g., 15-30 minutes).

-

Agonist Challenge: The plate is placed in a fluorescence plate reader. A potent TRPV1 agonist, such as capsaicin (B1668287) (e.g., 100 nM final concentration), is added to all wells to stimulate the channel.

-

Data Acquisition: Fluorescence intensity is measured kinetically immediately before and after the addition of the agonist.

-

Analysis: The increase in fluorescence upon agonist addition corresponds to Ca²⁺ influx through TRPV1. The inhibitory effect of stearoyl serotonin is calculated by comparing the agonist-induced response in compound-treated wells to the control wells. An IC₅₀ value can be determined from the resulting concentration-response curve.

In Vivo Colonic Motility Assay (Bead Expulsion Test)

This assay provides an in vivo measure of whole-gut transit time, which can be modulated by compounds affecting motility.

-

Animal Acclimation: Mice are acclimated to the experimental conditions.

-

Compound Administration: Mice are administered stearoyl serotonin or a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Bead Insertion: After a set pre-treatment time, a small glass or plastic bead (e.g., 3 mm diameter) is inserted into the distal colon to a depth of approximately 2 cm.

-

Time Measurement: The time taken for each mouse to expel the bead is recorded. A cut-off time (e.g., 120 minutes) is typically set.

-

Analysis: The expulsion times for the treatment group are compared to the vehicle control group. An increase in expulsion time indicates an inhibitory effect on colonic motility.

Conclusion and Future Directions

N-stearoyl serotonin is an endogenous lipid mediator in the GI tract with significant potential to modulate gut physiology. Its primary mechanisms of action—FAAH inhibition and putative TRPV1 antagonism—place it at the nexus of endocannabinoid and sensory nerve signaling. These pathways are critically involved in the pathophysiology of prevalent GI disorders, including IBS and IBD. The ability of stearoyl serotonin and related compounds to simultaneously reduce motility, inflammation, and pain makes them attractive candidates for further investigation and therapeutic development.

Future research should focus on:

-

Elucidating the specific N-acyltransferase(s) responsible for its synthesis.

-

Confirming the direct interaction and antagonistic potency of stearoyl serotonin at TRPV1 channels.

-

Conducting comprehensive preclinical studies in validated animal models of IBD and IBS to assess its therapeutic efficacy.

-

Investigating its effects on the gut microbiome and epithelial barrier function.

References

- 1. Presence, formation and putative biological activities of N-acyl serotonins, a novel class of fatty-acid derived mediators, in the intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Presence, formation and putative biological activities of N-acyl serotonins, a novel class of fatty-acid derived mediators, in the intestinal tract-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of fatty acid amide hydrolase (FAAH) as a novel therapeutic strategy in the treatment of pain and inflammatory diseases in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective inhibition of FAAH produces antidiarrheal and antinociceptive effect mediated by endocannabinoids and cannabinoid-like fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. TRPV1 and the gut: from a tasty receptor for a painful vanilloid to a key player in hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of serotonin in gastrointestinal motility and irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serotonin and Colonic Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fatty acid amide hydrolase (FAAH) blockade ameliorates experimental colitis by altering microRNA expression and suppressing inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Mechanisms of N-Acyl Serotonins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acyl serotonins represent a class of lipid signaling molecules with diverse and potent biological activities. This technical guide provides an in-depth exploration of their mechanisms of action, focusing on their biosynthesis, molecular targets, and downstream signaling pathways. By consolidating quantitative data, detailing experimental protocols, and visualizing complex interactions, this document serves as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development. The multifaceted nature of N-acyl serotonins, particularly their interactions with melatonin (B1676174) receptors, TrkB, and TRPV1 channels, positions them as promising candidates for therapeutic intervention in a range of pathological conditions, including pain, inflammation, and neurodegenerative disorders.

Biosynthesis and Metabolism of N-Acyl Serotonins

The endogenous production and degradation of N-acyl serotonins are tightly regulated enzymatic processes. The primary pathway involves the N-acylation of serotonin (B10506), catalyzed by arylalkylamine N-acetyltransferase (AANAT). This enzyme utilizes various acyl-CoAs as donor substrates, leading to the formation of a diverse family of N-acyl serotonins.[1]

The most well-characterized N-acyl serotonin is N-acetylserotonin (NAS), the immediate precursor to melatonin.[2] The biosynthesis of NAS from serotonin is considered the rate-limiting step in melatonin production.[3] The enzymatic reaction follows an ordered sequential mechanism where acetyl-CoA binds to AANAT first, followed by serotonin.[3][4]

The metabolic fate of N-acyl serotonins varies depending on their specific acyl group. NAS is primarily O-methylated by acetylserotonin O-methyltransferase (ASMT) to form melatonin.[2][5] Conversely, melatonin can be O-demethylated by cytochrome P450 enzymes, specifically CYP2C19 and CYP1A2, to regenerate NAS.[5][6]

Other long-chain N-acyl serotonins, such as N-arachidonoyl-serotonin (AA-5-HT), are known to interact with fatty acid amide hydrolase (FAAH). However, AA-5-HT is a poor substrate for FAAH and instead acts as an inhibitor of the enzyme, thereby influencing the metabolism of other bioactive lipids like anandamide.[7][8]

Biosynthesis and metabolism of N-acyl serotonins.

Molecular Targets and Receptor Interactions

N-acyl serotonins exert their physiological effects by interacting with a variety of molecular targets. The primary targets identified to date include melatonin receptors, the tropomyosin receptor kinase B (TrkB), and the transient receptor potential vanilloid 1 (TRPV1) channel.

Melatonin Receptors (MT1, MT2, and MT3)

N-acetylserotonin (NAS) is an agonist at the G protein-coupled melatonin receptors MT1 and MT2, albeit with lower affinity than melatonin itself.[2] These receptors are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The putative MT3 receptor, which has been identified as the enzyme quinone reductase 2, exhibits a higher affinity for NAS than for melatonin.[3]

Tropomyosin Receptor Kinase B (TrkB)

A significant mechanism of action for NAS is its ability to act as a potent agonist of the TrkB receptor, the primary receptor for brain-derived neurotrophic factor (BDNF).[3][8] This activation is independent of BDNF and leads to the autophosphorylation of the receptor and the initiation of downstream signaling cascades.

Transient Receptor Potential Vanilloid 1 (TRPV1)

Long-chain N-acyl serotonins, such as N-arachidonoyl-serotonin (AA-5-HT), N-oleoyl-serotonin (OA-5-HT), and N-palmitoyl-serotonin (PA-5-HT), are known to modulate the activity of the TRPV1 channel.[9][10] AA-5-HT, for instance, acts as an antagonist at TRPV1, inhibiting its activation by capsaicin (B1668287) and other agonists.[9]

Fatty Acid Amide Hydrolase (FAAH)

Several N-acyl serotonins, particularly those with long acyl chains, interact with FAAH.[7] AA-5-HT is a notable inhibitor of FAAH, with reported IC50 values in the low micromolar range.[11] This inhibition leads to an increase in the levels of endogenous FAAH substrates, such as anandamide.

Table 1: Quantitative Data for N-Acyl Serotonin Interactions with Molecular Targets

| N-Acyl Serotonin | Target | Assay Type | Species | Value | Reference(s) |

| N-Arachidonoyl-serotonin | FAAH | Inhibition Assay | Rat | IC50 = 5.6 µM | [11] |

| N-Arachidonoyl-serotonin | FAAH | Inhibition Assay | Mouse | IC50 = 12.0 - 26 µM | [11] |

| N-Arachidonoyl-serotonin | TRPV1 (human) | Antagonism vs Capsaicin | - | IC50 = 37-40 nM | [12] |

| N-Arachidonoyl-serotonin | TRPV1 (rat) | Antagonism vs Capsaicin | - | IC50 = 37-40 nM | [12] |

| N-Arachidonoyl-serotonin | T-type Ca²⁺ Channel | Inhibition (CaV3.1) | - | pEC50 = 7.36 (~40 nM) | [4] |

| N-Arachidonoyl-serotonin | T-type Ca²⁺ Channel | Inhibition (CaV3.2) | - | pEC50 = 6.59 (~250 nM) | [4] |

| N-Arachidonoyl-serotonin | T-type Ca²⁺ Channel | Inhibition (CaV3.3) | - | pEC50 = 6.79 (~160 nM) | [4] |

| N-Acetylserotonin | TrkB | Binding Affinity | - | Kd not definitively determined | [13] |

| N-Acetylserotonin | Melatonin Receptor (MT3) | Binding Affinity | - | Higher affinity than melatonin | [3] |

Signaling Pathways

The interaction of N-acyl serotonins with their molecular targets initiates distinct intracellular signaling cascades that mediate their physiological effects.

TrkB Signaling Pathway

Activation of the TrkB receptor by NAS leads to its dimerization and autophosphorylation on specific tyrosine residues. This creates docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[14] The PI3K/Akt pathway plays a crucial role in promoting cell survival and neuroprotection. Akt can then phosphorylate and activate the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), which translocates to the nucleus and induces the expression of antioxidant and cytoprotective genes.[14][15]

TrkB signaling pathway activated by N-acetylserotonin (NAS).

Melatonin Receptor Signaling

Upon binding of NAS to MT1 and MT2 receptors, the associated Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The αi subunit inhibits adenylyl cyclase, resulting in decreased cAMP production. The βγ subunits can modulate the activity of other effectors, such as ion channels.

TRPV1 Modulation

As a non-selective cation channel, the activation of TRPV1 leads to an influx of calcium and sodium ions, resulting in membrane depolarization and the generation of action potentials in sensory neurons. Antagonism of TRPV1 by long-chain N-acyl serotonins blocks this ion influx, thereby reducing neuronal excitability and nociceptive signaling.

Physiological Effects

The diverse mechanisms of action of N-acyl serotonins translate into a broad spectrum of physiological effects, making them attractive therapeutic targets.

-

Analgesic Effects: N-acyl serotonins, particularly AA-5-HT, have demonstrated significant analgesic properties in various pain models.[10] This is attributed to their dual action as FAAH inhibitors (increasing endocannabinoid levels) and TRPV1 antagonists.

-

Anti-inflammatory Effects: Several N-acyl serotonins exhibit anti-inflammatory activity.[16][17] This can be mediated through the inhibition of pro-inflammatory signaling pathways and the modulation of immune cell function. For example, docosahexaenoyl serotonin (DHA-5-HT) has been shown to have potent anti-inflammatory effects in macrophages.[9]

-

Neuroprotective and Neurogenic Effects: The activation of TrkB signaling by NAS promotes neuronal survival, neurogenesis, and synaptic plasticity.[11][18] These effects underlie the observed antidepressant-like and cognitive-enhancing properties of NAS.[19]

-

Cardiovascular Effects: N-arachidonoyl serotonin has been reported to have cardiovascular effects, although the precise mechanisms are still under investigation.[20][21]

-

Skin Barrier Function: N-palmitoyl serinol, a related compound, has been shown to improve epidermal permeability barrier function, suggesting a role for N-acyl amides in skin health.[22][23] N-palmitoyl serinol stimulates ceramide production through a CB1-dependent mechanism.[24]

Experimental Protocols

Fluorometric FAAH Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of N-acyl serotonins on FAAH.

-

Enzyme Source: Homogenates of rat brain tissue or recombinant human FAAH.

-

Substrate: A fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

-

Assay Buffer: Tris-HCl buffer (pH 9.0) containing EDTA.

-

Procedure:

-

Pre-incubate the enzyme preparation with various concentrations of the N-acyl serotonin or vehicle control.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time (Excitation: ~360 nm, Emission: ~465 nm) as FAAH hydrolyzes the substrate to release the fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC).

-

-

Data Analysis: Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time curve. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[25][26]

Workflow for a fluorometric FAAH inhibition assay.

Western Blot Analysis of TrkB Phosphorylation

This protocol describes the detection of TrkB phosphorylation in response to N-acyl serotonin treatment.

-

Cell Culture and Treatment: Culture appropriate cells (e.g., primary neurons or TrkB-expressing cell lines) and treat with various concentrations of the N-acyl serotonin for different time points.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated TrkB (p-TrkB).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities for p-TrkB and normalize to a loading control (e.g., total TrkB or GAPDH).[7][27][28][29]

Calcium Imaging of TRPV1 Activation

This protocol details the measurement of intracellular calcium changes in response to TRPV1 modulation by N-acyl serotonins using a fluorescent calcium indicator like Fura-2 AM.

-

Cell Preparation: Plate cells expressing TRPV1 on coverslips.

-

Dye Loading: Load the cells with Fura-2 AM in a suitable buffer.

-

Imaging:

-

Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.

-

Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

-

Establish a baseline fluorescence ratio.

-

Apply the TRPV1 agonist (e.g., capsaicin) in the presence or absence of the N-acyl serotonin antagonist.

-

-

Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio). An increase in this ratio indicates an increase in intracellular calcium concentration.[2][14][30][31][32]

Radioligand Binding Assay for Melatonin Receptors

This assay is used to determine the binding affinity of N-acyl serotonins to melatonin receptors.

-

Membrane Preparation: Prepare cell membranes from cells or tissues expressing melatonin receptors.

-

Binding Reaction:

-

Incubate the membranes with a constant concentration of a radiolabeled melatonin receptor ligand (e.g., 2-[¹²⁵I]iodomelatonin) and varying concentrations of the unlabeled N-acyl serotonin.

-

Allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the Ki value.[3][33][34][35]

Conclusion

N-acyl serotonins are a fascinating and functionally diverse class of endogenous lipids with significant therapeutic potential. Their ability to modulate multiple key signaling pathways, including those mediated by melatonin receptors, TrkB, and TRPV1, underscores their importance in cellular communication and homeostasis. This technical guide provides a foundational understanding of their mechanisms of action, offering valuable insights for researchers dedicated to unraveling their physiological roles and harnessing their therapeutic promise. Further investigation into the structure-activity relationships and in vivo efficacy of novel N-acyl serotonin analogs will undoubtedly pave the way for the development of innovative treatments for a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. jove.com [jove.com]

- 3. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]

- 4. abcam.cn [abcam.cn]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. benchchem.com [benchchem.com]

- 8. N-Acetylserotonin - Wikipedia [en.wikipedia.org]

- 9. dspace.library.uu.nl [dspace.library.uu.nl]

- 10. researchgate.net [researchgate.net]

- 11. N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. benchchem.com [benchchem.com]

- 14. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 15. researchgate.net [researchgate.net]

- 16. Characterization of βN-Octadecanoyl-5-hydroxytryptamide Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. N-acetylserotonin: neuroprotection, neurogenesis, and the sleepy brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. N-Acetylserotonin and Aging-Associated Cognitive Impairment and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cardiovascular effects of serotonin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Topical N-palmitoyl serinol, a commensal bacterial metabolite, prevents the development of epidermal permeability barrier dysfunction in a murine model of atopic dermatitis-like skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Topical N-palmitoyl serinol, a commensal bacterial metabolite, prevents the development of epidermal permeability barrier dysfunction in a murine model of atopic dermatitis-like skin - PMC [pmc.ncbi.nlm.nih.gov]

- 24. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]

- 27. Activity-Dependent Activation of TrkB Neurotrophin Receptors in the Adult CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 2.7 |. Western blot analysis [bio-protocol.org]

- 29. researchgate.net [researchgate.net]

- 30. moodle2.units.it [moodle2.units.it]

- 31. brainvta.tech [brainvta.tech]

- 32. Local Ca2+ signals couple activation of TRPV1 and ANO1 sensory ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Radioligand Binding Assays for Determining Dissociation Constants of Phytohormone Receptors | Springer Nature Experiments [experiments.springernature.com]

- 34. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Receptor-Ligand Binding Assays [labome.com]

"stearoyl serotonin as a lipid mediator in cellular signaling"

Stearoyl Serotonin (B10506): A Lipid Mediator in Cellular Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-stearoyl-serotonin is an endogenous lipid mediator belonging to the N-acyl serotonin family. These molecules are conjugates of fatty acids and the neurotransmitter serotonin, and they play significant roles in various physiological processes. This technical guide provides a comprehensive overview of stearoyl serotonin, focusing on its role in cellular signaling. It includes quantitative data on its biological activities, detailed experimental protocols for its synthesis and characterization, and visual representations of its proposed signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this and related lipid mediators.

Introduction

N-acyl amides are a class of bioactive lipids that includes the well-known endocannabinoid anandamide (B1667382). This family has expanded to include conjugates of fatty acids with various neurotransmitters and amino acids, such as the N-acyl serotonins[1][2]. These molecules are endogenously present in tissues with high serotonin content, such as the gastrointestinal tract, and their formation is influenced by the dietary intake of fatty acids[1][2][3].

Stearoyl serotonin, the N-acyl amide of stearic acid and serotonin, has emerged as a molecule of interest due to its potential roles in cellular signaling, particularly in the modulation of inflammatory responses and pain perception. Unlike its unsaturated analog, arachidonoyl serotonin, which is a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, stearoyl serotonin exhibits a distinct pharmacological profile[4]. This guide will delve into the known cellular targets and signaling pathways of stearoyl serotonin, presenting the current understanding of its function as a lipid mediator.

Quantitative Data on Biological Activity

The biological activity of stearoyl serotonin has been characterized through various in vitro assays. The following tables summarize the key quantitative findings to date, providing a clear comparison of its effects on different molecular targets and cellular responses.

Table 1: Inhibition of Molecular Targets by Stearoyl Serotonin

| Target | Assay Type | Cell Line | IC50 | Reference |

| TRPV1 | Capsaicin-induced Ca2+ influx | HEK293 (human recombinant) | 0.76 µM | [4] |

| FAAH | Anandamide hydrolysis | Not specified | > 50 µM | [4] |

Table 2: Anti-Inflammatory Effects of Stearoyl Serotonin (C18-5HT) in LPS-Stimulated RAW 264.7 Macrophages

| Analyte | Concentration of C18-5HT | Result | Reference |

| Nitric Oxide (NO) | 0.1, 0.5, 1 µM | Significant reduction | [5] |

| TNF-α | 1 µM | Significant reduction | [5] |

| IL-1β | 0.1, 0.5, 1 µM | Significant dose-dependent reduction | [5] |

| IL-10 | 1 µM | Significant increase | [5] |

Signaling Pathways

The precise signaling pathways of stearoyl serotonin are still under investigation. However, based on its known interactions with the TRPV1 channel and its anti-inflammatory effects, a putative signaling mechanism can be proposed.

Biosynthesis and Degradation

The synthesis of N-acyl serotonins, including stearoyl serotonin, is thought to be catalyzed by N-acyltransferases that utilize fatty acyl-CoAs and serotonin as substrates. The degradation of many N-acyl amides is mediated by Fatty Acid Amide Hydrolase (FAAH). However, stearoyl serotonin is a weak inhibitor of FAAH, suggesting it is a poor substrate for this enzyme and may be metabolized by other FAAH-like enzymes.

Caption: Biosynthesis and degradation of stearoyl serotonin.

Modulation of Inflammatory Signaling

In macrophages, stearoyl serotonin has been shown to reduce the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-1β, while increasing the anti-inflammatory cytokine IL-10[5]. This suggests an interaction with intracellular signaling cascades that regulate the expression of inflammatory genes. One of its known targets, the TRPV1 channel, is a non-selective cation channel that can modulate inflammatory responses. By antagonizing TRPV1, stearoyl serotonin may prevent the influx of calcium and subsequent activation of downstream inflammatory pathways.

Caption: Stearoyl serotonin's anti-inflammatory action.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to serve as a starting point for researchers and can be adapted based on specific experimental needs and available resources.

Synthesis of N-Stearoyl-Serotonin (C18-5HT)

This protocol is adapted from Reddy and Swamy (2008) and describes a condensation reaction between stearic acid and serotonin.

-

Materials:

-

Stearic acid (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (1.0 eq)

-

Serotonin hydrochloride (1.0 eq)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

Dissolve stearic acid, DMAP, serotonin hydrochloride, and EDC.HCl in DMF.

-

Stir the mixture at room temperature for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, purify the crude product using silica gel column chromatography with a gradient of ethyl acetate in dichloromethane.

-

Characterize the purified N-stearoyl-serotonin using 1H- and 13C-NMR spectroscopy, mass spectrometry, and melting point determination.

-

Caption: Synthesis workflow for N-stearoyl-serotonin.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol describes how to assess the anti-inflammatory effects of stearoyl serotonin on LPS-stimulated RAW 264.7 macrophage cells.

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

-

Treatment:

-

Seed cells in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for cytokine analysis).

-

Allow cells to adhere overnight.

-

Pre-treat cells with varying concentrations of stearoyl serotonin (e.g., 0.01 to 1 µM) for 1 hour.

-

Stimulate cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Quantify the concentrations of TNF-α, IL-1β, and IL-10 using commercially available ELISA kits according to the manufacturer's instructions.

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol is based on the methodology for assessing FAAH inhibition using a radiolabeled substrate.

-

Enzyme Source:

-

Homogenates or membrane fractions from cells or tissues expressing FAAH (e.g., rat brain, BV-2 cells).

-

-

Substrate:

-

[14C]Anandamide.

-

-

Procedure:

-

Prepare membrane fractions from the enzyme source.

-

Incubate the membranes with varying concentrations of stearoyl serotonin for a defined period at 37°C.

-

Initiate the reaction by adding [14C]anandamide and incubate for 30 minutes at 37°C.

-

Terminate the reaction by adding an acidic stop solution.

-

Extract the lipids using a suitable organic solvent (e.g., chloroform/methanol).

-

Separate the [14C]arachidonic acid product from the unreacted [14C]anandamide substrate using thin-layer chromatography (TLC).

-

Quantify the amount of radioactivity in the spots corresponding to arachidonic acid and anandamide using a radiometric detector or autoradiography.

-

Calculate the percent inhibition of FAAH activity for each concentration of stearoyl serotonin and determine the IC50 value.

-

Conclusion

Stearoyl serotonin is a fascinating lipid mediator with a distinct pharmacological profile. Its ability to antagonize the TRPV1 channel and modulate inflammatory responses in macrophages highlights its potential as a lead compound for the development of novel therapeutics for pain and inflammatory conditions. The provided data and protocols offer a solid foundation for further research into the cellular and molecular mechanisms of stearoyl serotonin and other N-acyl serotonins. Future studies should focus on elucidating the specific enzymes responsible for its biosynthesis and degradation, identifying additional cellular targets, and exploring its in vivo efficacy in relevant disease models.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are general guidelines and may require optimization for specific laboratory conditions.

References

- 1. Nitric Oxide Griess Assay [bio-protocol.org]

- 2. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]

- 3. Presence, formation and putative biological activities of N-acyl serotonins, a novel class of fatty-acid derived mediators, in the intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Characterization of βN-Octadecanoyl-5-hydroxytryptamide Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Metabolic Pathways of Stearoyl Serotonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoyl serotonin (B10506), an endogenous N-acyl amide of serotonin, has emerged as a significant lipid signaling molecule, particularly within the gastrointestinal tract. Structurally analogous to the well-characterized N-arachidonoyl serotonin, this saturated lipid mediator is implicated in a range of physiological processes, primarily through its interaction with key enzymes and receptors in the endocannabinoid and related signaling systems. This technical guide provides a comprehensive overview of the current understanding of the metabolic pathways involving stearoyl serotonin, including its biosynthesis, degradation, and its role as a modulator of cellular signaling. The guide consolidates available quantitative data, details relevant experimental protocols, and presents visual representations of the associated biochemical pathways and workflows to facilitate further research and drug development efforts in this area.

Introduction

N-acyl amides are a diverse class of lipid signaling molecules that play crucial roles in various physiological and pathological processes. Among these, N-acyl serotonins represent a fascinating subgroup, combining the neurotransmitter serotonin with a fatty acid moiety. Stearoyl serotonin, the N-acyl amide of serotonin and the saturated 18-carbon stearic acid, is endogenously present in mammalian tissues, with notable concentrations in the jejunum and ileum.[1][2] Its formation is intrinsically linked to dietary fatty acid intake, highlighting a direct interface between nutrition and endogenous signaling pathways.[1][2]

The biological activities of stearoyl serotonin are thought to be primarily mediated through its interaction with components of the endocannabinoid system, particularly the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] By inhibiting FAAH, stearoyl serotonin can modulate the levels of other bioactive lipids, such as anandamide (B1667382). Furthermore, emerging evidence suggests that N-acyl serotonins, as a class, may also interact with other targets, including Transient Receptor Potential Vanilloid 1 (TRPV1) channels and influence the secretion of glucagon-like peptide-1 (GLP-1).[1][2][3]

This guide aims to provide a detailed technical overview of the metabolic pathways of stearoyl serotonin, offering a valuable resource for researchers investigating its physiological functions and therapeutic potential.

Metabolic Pathways

The metabolism of stearoyl serotonin can be broadly divided into its biosynthesis (anabolism) and degradation (catabolism). While the general principles are understood, the specific enzymes catalyzing each step in mammals are still under active investigation.

Biosynthesis of Stearoyl Serotonin

The formation of stearoyl serotonin involves the condensation of serotonin with stearic acid. This reaction is enzymatically catalyzed, likely via an N-acyltransferase that utilizes an activated form of stearic acid, such as stearoyl-CoA.

Diagram of the Proposed Biosynthesis Pathway of Stearoyl Serotonin

Caption: Proposed biosynthesis of stearoyl serotonin from tryptophan and stearic acid.

The initial and rate-limiting step in serotonin synthesis is the conversion of tryptophan to 5-hydroxytryptophan (B29612) by tryptophan hydroxylase. While the enzyme responsible for the N-acylation of serotonin with long-chain fatty acids in mammals has not been definitively identified, insect arylalkylamine N-acyltransferases (iAANATs) have been shown to utilize long-chain fatty acyl-CoAs, suggesting a similar enzymatic mechanism may exist in mammals.[4]

Degradation of Stearoyl Serotonin

The primary route for the degradation of N-acyl amides is hydrolysis of the amide bond, releasing the constituent fatty acid and amine. For stearoyl serotonin, this would yield stearic acid and serotonin.

Diagram of the Proposed Degradation Pathway of Stearoyl Serotonin

Caption: Proposed degradation of stearoyl serotonin via hydrolysis.

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides.[5] Given that stearoyl serotonin is an inhibitor of FAAH, it is also a potential substrate for this enzyme, although its saturated acyl chain may influence the rate of hydrolysis compared to unsaturated counterparts like arachidonoyl serotonin.[6] Other amidases may also contribute to the catabolism of stearoyl serotonin.

Quantitative Data

Quantitative data on the metabolism and bioactivity of stearoyl serotonin are limited. The following tables summarize the available information.

Table 1: Endogenous Levels of Stearoyl Serotonin

| Tissue | Species | Concentration | Reference |

|---|---|---|---|

| Jejunum | Pig | Detected | [1] |

| Ileum | Pig | Detected | [1] |

| Jejunum | Mouse | Detected | [1] |

| Ileum | Mouse | Detected | [1] |

| Colon | Human | Detected |[2] |

Table 2: Bioactivity of N-Acyl Serotonin Analogs

| Compound | Target | Activity | Value | Cell Line/System | Reference |

|---|---|---|---|---|---|

| Arachidonoyl Serotonin | FAAH | IC₅₀ | ~5.6 µM | Rat Basophilic Leukemia Cells | [6] |

| Arachidonoyl Serotonin | TRPV1 | IC₅₀ | 37-40 nM | HEK-293 cells (rat and human) | [7] |

| C11 & C12 N-acyl serotonins | TRPV1 | IC₅₀ | 0.76 µM | Not specified |[3] |

Note: Specific quantitative data for stearoyl serotonin's inhibition of FAAH and TRPV1 are not currently available in the public domain.

Signaling Pathways

Stearoyl serotonin is believed to exert its biological effects primarily through the modulation of established signaling pathways.

FAAH Inhibition and Endocannabinoid Signaling

By inhibiting FAAH, stearoyl serotonin can increase the concentration and prolong the action of endogenous FAAH substrates, most notably the endocannabinoid anandamide.

Diagram of FAAH Inhibition Signaling Pathway

Caption: Stearoyl serotonin inhibits FAAH, leading to increased anandamide levels.

Putative TRPV1 and GLP-1 Signaling

N-acyl serotonins have been shown to interact with TRPV1 channels and influence GLP-1 secretion. The precise mechanisms and the direct role of stearoyl serotonin in these pathways require further elucidation.

Diagram of Potential TRPV1 and GLP-1 Signaling Involvement

Caption: Potential interaction of stearoyl serotonin with TRPV1 and GLP-1 signaling.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate study of stearoyl serotonin metabolism and function. The following sections outline general methodologies that can be adapted for specific research questions.

Quantification of Stearoyl Serotonin by LC-MS/MS

Objective: To quantify the levels of stearoyl serotonin in biological matrices.

Workflow Diagram for LC-MS/MS Quantification

References

- 1. Presence, formation and putative biological activities of N-acyl serotonins, a novel class of fatty-acid derived mediators, in the intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Insect Arylalkylamine N-Acyltransferases: Mechanism and Role in Fatty Acid Amide Biosynthesis [frontiersin.org]

- 5. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arachidonoylserotonin and other novel inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

Interaction of N-Acyl Serotonins with Fatty Acid Amide Hydrolase (FAAH): A Technical Guide

Executive Summary: This technical guide provides an in-depth analysis of the interaction between N-acyl serotonins and Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system. A key finding highlighted is the critical role of the fatty acid chain's saturation in determining inhibitory activity. Contrary to the potential hypothesis that all N-acyl serotonins might interact with FAAH, N-stearoyl serotonin (B10506) (SA-5-HT), which contains a saturated 18-carbon acyl chain, lacks FAAH inhibitory activity. In stark contrast, unsaturated analogs such as N-arachidonoyl serotonin (AA-5-HT) are effective inhibitors. This document details the mechanism of inhibition by AA-5-HT, presents comparative quantitative data for various N-acyl serotonins, provides a detailed experimental protocol for assessing FAAH inhibition, and illustrates key concepts through logical and pathway diagrams. This guide is intended for researchers, scientists, and professionals in drug development working on the endocannabinoid system and enzyme inhibition.

Introduction: The Role of FAAH in Endocannabinoid Signaling

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes, including pain, mood, appetite, and memory. The primary signaling molecules of the ECS are endocannabinoids, most notably N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). The biological actions of these lipid mediators are terminated by enzymatic hydrolysis.

Fatty Acid Amide Hydrolase (FAAH) is the principal catabolic enzyme responsible for the degradation of anandamide (B1667382), hydrolyzing it into arachidonic acid and ethanolamine, thereby terminating its signaling.[1] Given its critical role, FAAH has emerged as a significant therapeutic target. Inhibition of FAAH elevates endogenous anandamide levels, potentiating its effects at cannabinoid receptors (CB1 and CB2) and other targets like the TRPV1 channel. This strategy offers a more nuanced modulation of the ECS compared to direct receptor agonists and is being explored for analgesic, anxiolytic, and anti-inflammatory applications.

N-Acyl Serotonins: Structure-Activity Relationship with FAAH

N-acyl serotonins are a class of endogenous lipid mediators formed by the conjugation of a fatty acid to the neurotransmitter serotonin. While several of these compounds exist, their ability to inhibit FAAH is not uniform and is critically dependent on the structure of the acyl chain.

The most decisive factor is the degree of unsaturation. Polyunsaturated fatty acid chains confer inhibitory activity, whereas saturated chains do not.

-

N-Stearoyl Serotonin (SA-5-HT): This compound, featuring a saturated 18-carbon stearic acid chain, is not an effective inhibitor of FAAH .

-

N-Arachidonoyl Serotonin (AA-5-HT): In contrast, AA-5-HT, which contains the polyunsaturated arachidonic acid chain (20 carbons, 4 double bonds), is a well-characterized FAAH inhibitor.[2] It behaves as a tight-binding, non-covalent, mixed-type inhibitor.[2]

This structure-activity relationship underscores the importance of the acyl chain's conformation for binding to the FAAH active site. The rigid, straight conformation of the stearoyl chain likely prevents optimal fitting within the enzyme's binding pocket, whereas the flexible, kinked structure of the arachidonoyl chain allows for the necessary molecular interactions to inhibit enzyme activity.

Quantitative Analysis of FAAH Inhibition

The inhibitory potency of various N-acyl serotonins against FAAH has been determined in vitro. The data clearly illustrate the lack of activity for saturated variants and the moderate potency of unsaturated compounds like AA-5-HT.

| Compound | Acyl Chain | Saturation | FAAH Inhibition IC₅₀ (µM) | Inhibition Type |

| N-Stearoyl Serotonin | Stearic Acid (C18:0) | Saturated | No significant activity reported | N/A |

| N-Palmitoyl Serotonin | Palmitic Acid (C16:0) | Saturated | No significant activity reported | N/A |

| N-Oleoyl Serotonin | Oleic Acid (C18:1) | Monounsaturated | Active (potency varies by study) | Not fully characterized |

| N-Arachidonoyl Serotonin | Arachidonic Acid (C20:4) | Polyunsaturated | 5.6 - 26 [2] | Mixed, non-covalent [2] |

| N-Linolenoyl Serotonin | Linolenic Acid (C18:3) | Polyunsaturated | Potency similar to Arachidonoyl analog[3] | Mixed[3] |

Table 1: Comparative FAAH inhibitory activity of selected N-acyl serotonins. Data compiled from multiple sources. IC₅₀ values can vary based on experimental conditions (e.g., enzyme source, substrate concentration).

Signaling Pathway Modulation by AA-5-HT

The inhibition of FAAH by N-arachidonoyl serotonin (AA-5-HT) initiates a cascade of downstream signaling events. By preventing the breakdown of anandamide (AEA), AA-5-HT indirectly amplifies endocannabinoid signaling.

-

FAAH Inhibition: AA-5-HT binds to FAAH, reducing its capacity to hydrolyze AEA.

-

Increased AEA Levels: The intracellular concentration of AEA rises.

-

Receptor Activation: Elevated AEA levels lead to increased activation of cannabinoid receptor 1 (CB1), which is widely expressed in the central nervous system, mediating the psychoactive and analgesic effects of cannabinoids.

-

TRPV1 Modulation: AA-5-HT also exhibits direct antagonistic activity at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a receptor involved in pain signaling.[4][5]

This dual mechanism—indirectly activating CB1 receptors via FAAH inhibition and directly blocking TRPV1 channels—makes AA-5-HT a compound of significant interest for pain research.[5]

Experimental Protocols

In Vitro FAAH Inhibition Assay (Radiometric)

This protocol describes a standard method for determining the inhibitory potential of a compound against FAAH by measuring the hydrolysis of radiolabeled anandamide.

Objective: To determine the IC₅₀ value of a test compound (e.g., N-acyl serotonin) for FAAH.

Materials:

-

Enzyme Source: Rat brain homogenate or microsomes, or recombinant FAAH.

-

Substrate: [¹⁴C-Ethanolamine]-Anandamide ([¹⁴C]-AEA).

-

Buffer: 50 mM Tris-HCl, pH 9.0.

-

Test Compounds: N-stearoyl serotonin, N-arachidonoyl serotonin, etc., dissolved in DMSO.

-

Positive Control: A known FAAH inhibitor (e.g., URB597).

-

Quenching Solution: Chloroform/Methanol (1:1 or 2:1 v/v).

-

Scintillation Cocktail and Scintillation Counter.

-

Microcentrifuge tubes, 96-well plates.

Procedure:

-

Enzyme Preparation:

-

Prepare rat brain homogenates or microsomes in ice-cold assay buffer.

-

Determine the total protein concentration using a standard method (e.g., Bradford assay).

-

Dilute the enzyme preparation to a working concentration that yields a linear reaction rate for at least 30 minutes.

-

-

Assay Setup:

-

In microcentrifuge tubes, add 1-2 µL of the test compound at various concentrations (typically a serial dilution from 100 µM to 1 nM). For the vehicle control, add DMSO.

-

Add the diluted enzyme preparation to each tube.

-

Pre-incubate the enzyme with the test compound for 15 minutes at 37°C to allow for binding.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the [¹⁴C]-AEA substrate. A final substrate concentration near the Km value is often used (e.g., 1-10 µM).

-

Incubate the reaction mixture at 37°C for a fixed period (e.g., 30 minutes).

-

-

Reaction Termination and Product Separation:

-

Stop the reaction by adding an excess of ice-cold chloroform/methanol.

-

Vortex vigorously to mix.

-

Centrifuge at high speed (e.g., 12,000 x g) for 5 minutes to separate the organic and aqueous phases. The hydrophobic substrate ([¹⁴C]-AEA) will partition into the lower organic phase, while the hydrophilic product ([¹⁴C]-ethanolamine) will remain in the upper aqueous phase.

-

-

Quantification:

-

Carefully collect a defined volume of the upper aqueous phase.

-

Add it to a scintillation vial containing a scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion

The interaction of N-acyl serotonins with FAAH is highly dependent on the structure of the fatty acid moiety. N-stearoyl serotonin, a saturated analog, does not inhibit FAAH, highlighting a critical structure-activity relationship. Conversely, polyunsaturated analogs like N-arachidonoyl serotonin are effective, non-covalent, mixed-type inhibitors that can elevate endogenous anandamide levels. The dual action of AA-5-HT as both a FAAH inhibitor and a TRPV1 antagonist presents a compelling profile for further investigation in the context of pain and inflammation. Understanding these molecular distinctions is paramount for researchers and drug developers aiming to design novel therapeutics targeting the endocannabinoid system.

References

- 1. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arachidonoylserotonin and other novel inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of fatty acid amidohydrolase, the enzyme responsible for the metabolism of the endocannabinoid anandamide, by analogues of arachidonoyl-serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro and In Vivo Stability of Stearoyl Serotonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-stearoyl-L-serotonin (Stearoyl Serotonin) is an endogenous N-acyl amide, a class of lipid signaling molecules. It is formed by the conjugation of stearic acid, a saturated fatty acid, with the neurotransmitter serotonin (B10506) (5-hydroxytryptamine).[1][2] Found endogenously in the gastrointestinal tract, particularly the jejunum and ileum, its formation is influenced by the dietary intake of fatty acids.[1][2] Stearoyl serotonin belongs to a broader family of N-acyl serotonins, which are recognized for their diverse biological activities, including the modulation of enzymes such as fatty acid amide hydrolase (FAAH) and interaction with transient receptor potential vanilloid 1 (TRPV1) channels.[3][4] Understanding the stability of stearoyl serotonin in biological systems is crucial for elucidating its physiological roles and evaluating its therapeutic potential. This technical guide provides a comprehensive overview of the available knowledge on the in vitro and in vivo stability of stearoyl serotonin, detailed experimental protocols for its assessment, and insights into its potential signaling pathways.

In Vitro Stability

Direct quantitative data on the in vitro stability of stearoyl serotonin, such as its half-life in various biological matrices, is limited in the current scientific literature. However, studies on related lipid derivatives of serotonin provide some qualitative insights. One study reported that lipidized serotonin compounds are "fairly stable in brain extracts in vitro for up to 3 h of the test."[5]

The primary enzyme responsible for the degradation of many N-acyl amides is Fatty Acid Amide Hydrolase (FAAH).[6][7] While unsaturated N-acyl serotonins like N-arachidonoyl-serotonin are known inhibitors of FAAH, one report suggests that saturated counterparts, including stearoyl serotonin, may lack this inhibitory activity, which could imply they are more susceptible to FAAH-mediated hydrolysis.[3][8]

General Experimental Protocol for In Vitro Stability Assessment in Plasma and Liver Microsomes

The following protocol describes a general procedure for determining the in vitro stability of stearoyl serotonin in plasma and liver microsomes.

1. Materials and Reagents:

-

Stearoyl serotonin

-

Control plasma (e.g., human, rat, mouse)

-

Liver microsomes (e.g., human, rat, mouse)

-

NADPH regenerating system (for microsomal assays)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent for protein precipitation

-

Internal standard (IS) for LC-MS/MS analysis (e.g., a deuterated analog of stearoyl serotonin)

2. Plasma Stability Assay:

-

Prepare a stock solution of stearoyl serotonin in a suitable solvent (e.g., DMSO).

-

Pre-warm plasma and phosphate buffer at 37°C.

-

Spike stearoyl serotonin into the plasma to a final concentration (e.g., 1 µM).

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), aliquot a portion of the plasma sample.

-

Immediately quench the reaction by adding a cold organic solvent (e.g., ACN) containing the internal standard to precipitate proteins.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. Liver Microsomal Stability Assay:

-

Prepare a stock solution of stearoyl serotonin.

-

Pre-warm liver microsomes and phosphate buffer at 37°C.

-

Add stearoyl serotonin to the microsomal suspension to a final concentration (e.g., 1 µM).

-

Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture.

-

Quench the reaction with a cold organic solvent containing the internal standard.

-

Process the samples as described in the plasma stability assay (steps 6-8).

4. Data Analysis:

-

Quantify the remaining concentration of stearoyl serotonin at each time point using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of remaining stearoyl serotonin versus time.

-

Determine the degradation rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

In Vivo Stability and Pharmacokinetics

As with in vitro stability, there is a lack of specific in vivo pharmacokinetic data for stearoyl serotonin in the published literature. The lipophilic nature of the stearoyl chain suggests that it may influence the absorption, distribution, metabolism, and excretion (ADME) properties of the parent serotonin molecule. However, one study investigating lipid derivatives of serotonin found no evidence of brain penetration after intraperitoneal administration in rats, suggesting that lipidation alone may not be sufficient to overcome the blood-brain barrier for this class of compounds.[5]

General Experimental Protocol for In Vivo Pharmacokinetic Study in Rodents

The following is a generalized protocol for assessing the pharmacokinetic profile of stearoyl serotonin in a rodent model.

1. Animal Model and Dosing:

-

Select an appropriate rodent model (e.g., Wistar rats or C57BL/6 mice).

-

Administer stearoyl serotonin via the desired route (e.g., intravenous, oral).

-

The formulation of stearoyl serotonin will be critical for its bioavailability.

2. Sample Collection:

-

Collect blood samples at predetermined time points post-dosing (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).

-

Process the blood to obtain plasma.

3. Sample Preparation and Analysis:

-

Extract stearoyl serotonin and its potential metabolites from the plasma samples using a suitable method such as liquid-liquid extraction or solid-phase extraction.

-

Quantify the concentration of stearoyl serotonin in the plasma samples using a validated LC-MS/MS method.

4. Pharmacokinetic Analysis:

-

Plot the plasma concentration of stearoyl serotonin versus time.

-

Calculate key pharmacokinetic parameters such as:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t½)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Analytical Methodology: LC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for the sensitive and selective quantification of stearoyl serotonin in biological matrices.

General LC-MS/MS Parameters:

-

Chromatography: Reversed-phase chromatography using a C18 column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for stearoyl serotonin and its internal standard.

Potential Signaling Pathways

Stearoyl serotonin, as an N-acyl serotonin, is predicted to interact with signaling pathways modulated by this class of molecules. The two primary targets are FAAH and TRPV1 channels.

Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase that degrades a variety of fatty acid amides.[6][7] While some N-acyl serotonins are FAAH inhibitors, the saturation of the acyl chain in stearoyl serotonin may preclude this activity.[3] If stearoyl serotonin is a substrate for FAAH, its hydrolysis would yield stearic acid and serotonin, thereby terminating its specific signaling and releasing the parent molecules.

Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1 is a non-selective cation channel involved in pain perception and inflammation.[4] N-arachidonoyl-serotonin is a known dual antagonist of FAAH and TRPV1.[9] The interaction of stearoyl serotonin with TRPV1 has not been extensively studied. If it does interact with TRPV1, it could potentially modulate downstream signaling cascades involving calcium influx and the activation of protein kinases.

Visualizations

Caption: Experimental workflow for stability assessment.

Caption: Potential signaling pathways of stearoyl serotonin.

Conclusion

The stability of stearoyl serotonin is a critical factor in understanding its physiological functions and potential as a therapeutic agent. While direct quantitative data on its stability are currently lacking, this guide provides a framework for its investigation through detailed, albeit generalized, experimental protocols. The primary metabolic pathways are likely to involve hydrolysis by enzymes such as FAAH, and its biological activity may be mediated through interactions with targets like TRPV1 channels. Further research is warranted to elucidate the precise degradation kinetics, metabolic fate, and the specific signaling cascades modulated by stearoyl serotonin. Such studies will be instrumental in advancing our knowledge of this endogenous lipid mediator and its role in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Presence, formation and putative biological activities of N-acyl serotonins, a novel class of fatty-acid derived mediators, in the intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]